R(+)-Butylindazone
Overview
Description
R(+)-Butylindazone (RBI) is a chiral compound that has been used in a variety of scientific research applications. It is a synthetic compound that has a wide range of biochemical and physiological effects. It has been used in laboratory experiments to study the structure and function of proteins, enzymes, and other cellular components.
Scientific Research Applications
Phyloseq: An R Package for Reproducible Interactive Analysis and Graphics of Microbiome Census Data
This paper discusses a software project named phyloseq, designed for the analysis of microbiome census data using R. It focuses on the challenges in microbial community analysis and offers solutions through various analysis techniques and tools in R. This is relevant for understanding how software tools can aid in scientific research, possibly including the study of compounds like R(+)-Butylindazone (McMurdie & Holmes, 2013).
Protective Effect of n-Butyl Alcohol Extracts from Rhizoma Pinelliae Pedatisectae Against Cerebral Ischemia-Reperfusion Injury in Rats
This study explores the effects of n-butyl alcohol extracts from Rhizoma Pinelliae Pedatisectae on cerebral ischemia/reperfusion injury in rats. It provides insights into the therapeutic applications of n-butyl alcohol extracts in treating neurological diseases, which could be analogous to the potential applications of R(+)-Butylindazone (Ye et al., 2016).
Chemical Chaperones Reduce ER Stress and Restore Glucose Homeostasis in a Mouse Model of Type 2 Diabetes
This paper investigates the use of chemical chaperones to alleviate endoplasmic reticulum stress in cells and animals. This research is relevant to understanding how chemical compounds can be used to treat diseases such as diabetes, which might provide insights into similar applications for R(+)-Butylindazone (Özcan et al., 2006).
Phenylbutazone: An Evaluation of Its Use
This article evaluates the use of Phenylbutazone, an antirheumatic drug. Although not directly related to R(+)-Butylindazone, the study of similar compounds in the context of rheumatism and their toxic side effects could be informative for related research (Snow, 1953).
Neuroprotective Activity of a Novel Synthetic Rhodamine-Based Hydrazone
This study involves a new rhodamine-based probe for detecting Cu2+ ions, exploring its potential therapeutic applications against Alzheimer's disease in a Drosophila model. Theapproach of synthesizing and characterizing new compounds for specific biomedical applications could offer insights into similar processes for compounds like R(+)-Butylindazone (Chauhan et al., 2022).
Butein in Health and Disease: A Comprehensive Review
This paper provides a comprehensive review of the pharmacological and biological effects of butein, a chalcone polyphenol. It highlights the various chronic diseases against which butein is effective and discusses its biological properties. Such comprehensive reviews of specific compounds can provide a model for studying the applications and effects of R(+)-Butylindazone in various health conditions (Padmavathi et al., 2017).
Drug Discovery: A Historical Perspective
This paper offers a historical perspective on drug discovery, guided by chemistry, pharmacology, and clinical sciences. It discusses the impact of molecular biology and genomic sciences on drug discovery, which is relevant for understanding the process of discovering and applying new compounds like R(+)-Butylindazone (Drews, 2000).
Quantitation of Phenylbutazone and Oxyphenbutazone in Equine Plasma
This research focuses on the quantitation of phenylbutazone and oxyphenbutazone in equine plasma, using solid-phase extraction and HPLC. The analytical methods and validation processes described here could be applicable to similar studies involving R(+)-Butylindazone (Taylor & Westwood, 1995).
properties
IUPAC Name |
2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWWQIFONIPBKT-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439113 | |
Record name | R(+)-Butylindazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
R(+)-Butylindazone | |
CAS RN |
81166-47-4 | |
Record name | R(+)-Butylindazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.